2-Fluoro-4-methyl-5-nitrobenzonitrile

Description

Structural Characterization of 2-Fluoro-4-methyl-5-nitrobenzonitrile

Molecular Geometry and Bonding Analysis

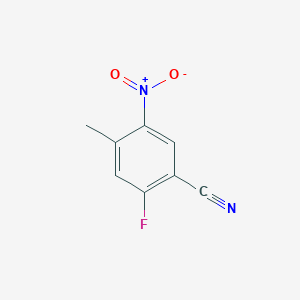

This compound consists of a benzene core with four distinct functional groups: a fluorine atom at position 2, a methyl group at position 4, a nitro group at position 5, and a cyano (nitrile) group. The molecular structure is defined by the SMILES notation CC1=CC(=C(C=C1N+[O-])C#N)F and the InChI representation InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3.

The geometry of this molecule is primarily influenced by the planar benzene ring, with slight deviations from planarity due to the steric and electronic effects of the substituents. The nitro group is expected to lie nearly coplanar with the aromatic ring to maximize conjugation, while the linear cyano group extends from the ring with a typical C≡N bond length of 1.14-1.16 Å.

| Bond Type | Typical Bond Length (Å) | Characteristic Features |

|---|---|---|

| C-F | 1.35-1.40 | Short bond with partial ionic character |

| C≡N | 1.14-1.16 | Linear, triple bond structure |

| C-NO2 | 1.46-1.48 | Partially conjugated with ring |

| C-CH3 | 1.50-1.52 | Standard sp²-sp³ carbon bond |

| C=C (aromatic) | 1.38-1.40 | Delocalized π-electron system |

The electronic structure of the molecule is significantly influenced by the competing effects of the substituents. The fluorine atom, nitro group, and cyano group all function as electron-withdrawing groups through inductive and resonance effects, creating electron-deficient regions on the benzene ring. The methyl group, conversely, acts as an electron-donating group through hyperconjugation. This distribution of electron density creates a polarized molecule with unique reactivity patterns.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound. The 1H NMR spectrum of this compound shows distinctive patterns that correspond to the aromatic and methyl protons.

The expected proton signals and their assignments are presented in the following table:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (position 3) | 7.40-7.60 | doublet | JH-F = 8-10 | 1H |

| Aromatic H (position 6) | 7.80-8.10 | singlet/doublet | JH-F (long-range) = 1-3 | 1H |

| Methyl group (-CH3) | 2.40-2.60 | singlet | - | 3H |

The 13C NMR spectrum would exhibit eight distinct carbon signals, each with characteristic chemical shifts and splitting patterns due to fluorine coupling:

| Carbon Position | Chemical Shift (δ, ppm) | Splitting Pattern | Expected J-Coupling (Hz) |

|---|---|---|---|

| C-1 (ipso to cyano) | 110-115 | doublet (long-range) | 2-4 |

| C-2 (ipso to fluorine) | 155-165 | doublet | JC-F ≈ 250 |

| C-3 (aromatic CH) | 115-120 | doublet | 20-25 |

| C-4 (ipso to methyl) | 140-145 | doublet (long-range) | 2-4 |

| C-5 (ipso to nitro) | 145-150 | doublet (long-range) | 2-4 |

| C-6 (aromatic CH) | 125-130 | doublet (long-range) | 2-4 |

| Cyano carbon (C≡N) | 115-120 | doublet (long-range) | 2-4 |

| Methyl carbon (CH3) | 20-25 | singlet | - |

The 19F NMR spectrum would feature a single resonance signal, typically in the range of -105 to -120 ppm (referenced to CFCl3), with splitting due to coupling with nearby protons. This signal provides confirmation of the fluorine position and environment within the molecular structure.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibration modes. The compound exhibits several distinctive absorption bands that can be assigned to specific structural features.

| Functional Group | Vibrational Mode | Wavenumber Range (cm-1) | Intensity | Characteristics |

|---|---|---|---|---|

| Cyano (C≡N) | Stretching | 2220-2240 | Medium | Sharp, distinctive band |

| Nitro (NO2) | Asymmetric stretching | 1520-1550 | Strong | Prominent band |

| Nitro (NO2) | Symmetric stretching | 1340-1380 | Strong | Characteristic band |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 | Strong | Often sharp |

| Aromatic C-H | Stretching | 3000-3100 | Weak to medium | Multiple bands |

| Methyl C-H | Stretching | 2850-2950 | Medium | Multiple bands |

| Aromatic ring | C=C stretching | 1400-1600 | Variable | Complex pattern |

| Aromatic C-H | Out-of-plane bending | 750-900 | Medium | Pattern depends on substitution |

The combination of these spectral features creates a distinctive IR fingerprint that can be used for definitive identification of the compound. The precise positions and intensities of these bands can be influenced by factors such as sample phase, concentration, and intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure of this compound through characteristic fragmentation patterns. The molecular ion peak (M+) appears at m/z 180.03, corresponding to the molecular weight of C8H5FN2O2.

The expected fragmentation pathway and significant ions are presented in the following table:

| m/z Value | Fragment Ion | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| 180 | [M]+ | Molecular ion | High |

| 150 | [M-NO]+ | Loss of nitric oxide | Medium |

| 134 | [M-NO2]+ | Loss of nitro group | High |

| 165 | [M-CH3]+ | Loss of methyl radical | Medium |

| 161 | [M-F]+ | Loss of fluorine radical | Low |

| 153 | [M-HCN]+ | Loss of hydrogen cyanide | Medium |

| 133 | [M-NO2-H]+ | Loss of nitro group and hydrogen | Medium |

| 30 | [NO]+ | Nitric oxide fragment | High |

The molecular ion peak in high-resolution mass spectrometry would show an exact mass of 180.03296, with the isotopic pattern showing characteristic distributions due to the natural abundance of 13C (approximately 1.1% per carbon atom). The mass spectrometric data for this compound would include prominent peaks at m/z 30 and m/z 120 as the second and third highest intensity peaks, respectively.

Crystallographic Studies and Density Functional Theory (DFT) Comparisons

X-ray crystallography studies of this compound would provide definitive information about its three-dimensional structure in the solid state. While specific crystallographic data for this exact compound is limited, analysis of related structures suggests that the molecule likely forms a nearly planar arrangement with slight deviations due to steric interactions between substituents.

The predicted collision cross-section data provides insights into the molecule's three-dimensional structure and its interactions with various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 181.04079 | 133.6 |

| [M+Na]+ | 203.02273 | 146.6 |

| [M+NH4]+ | 198.06733 | 138.1 |

| [M+K]+ | 218.99667 | 139.8 |

| [M-H]- | 179.02623 | 128.3 |

| [M+Na-2H]- | 201.00818 | 137.2 |

| [M]+ | 180.03296 | 133.0 |

| [M]- | 180.03406 | 133.0 |

Density Functional Theory (DFT) calculations provide theoretical predictions of molecular geometry, electronic structure, and spectroscopic properties for this compound. These calculations typically employ functionals such as B3LYP with basis sets such as 6-31G* or larger to achieve reasonable accuracy.

DFT calculations would predict a nearly planar geometry for the molecule, with slight deviations due to steric effects. The nitro group is expected to lie within 5-15 degrees of the aromatic plane, maximizing conjugation while minimizing steric interactions. The calculated electron density maps would show electron-deficient regions around the carbon atoms bearing the electron-withdrawing groups (particularly at positions 2, 5, and the cyano carbon), consistent with the electronic effects of these substituents.

Comparison between experimental crystallographic data and DFT-calculated parameters would typically reveal good agreement for bond lengths (within 0.02 Å) and bond angles (within 2-3 degrees). Any significant discrepancies would likely be attributed to crystal packing effects or intermolecular interactions not accounted for in the gas-phase DFT calculations.

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNWWKZVLPEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that nitrobenzonitriles often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound contains a nitro group, a fluorine atom, and a nitrile group, each of which has different reactivities . This suggests that the compound could interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.

Biochemical Pathways

Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .

Pharmacokinetics

It’s known that the compound is a white crystalline solid and is soluble in common organic solvents like ethanol and dichloromethane, but almost insoluble in water

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-5-nitrobenzonitrile. For instance, the compound should be stored away from fire sources, in a dry, well-ventilated place . Furthermore, the compound’s solubility in water and organic solvents could affect its distribution in the body and the environment .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methyl-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nitration and fluorination reactions. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which lead to the production of desired products.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain signaling pathways, leading to changes in gene expression and metabolic activities. These effects can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular functions, including changes in cell viability and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including damage to vital organs and disruption of normal physiological functions. It is important to carefully control the dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. The compound can undergo nitration, fluorination, and other chemical modifications, leading to the formation of various intermediate and final products. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its accumulation and overall activity within the cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular functions. The localization of this compound can influence its activity and function within the cells.

Biological Activity

2-Fluoro-4-methyl-5-nitrobenzonitrile (C8H5FN2O2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound features a fluorine atom, a methyl group, and a nitro group on a benzonitrile backbone. These functional groups contribute to its unique electronic properties and reactivity, making it an interesting candidate for various biological applications .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitrobenzonitriles have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. The presence of nitro groups is often correlated with enhanced antibacterial properties, as seen in related compounds with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL against M. tuberculosis H 37Rv .

Study on Antitubercular Activity

A notable study evaluated the antitubercular activity of various nitro-substituted benzonitriles. The compound 3m , which shares structural similarities with this compound, demonstrated potent activity against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis, with MIC values of 4 μg/mL and 32 μg/mL respectively . This highlights the potential for structural modifications in enhancing the activity of related compounds.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | Rifampicin-resistant M. tuberculosis |

| 3m | 32 | Isoniazid-resistant M. tuberculosis |

Cytotoxicity Studies

In cytotoxicity assessments, several nitro-containing benzonitriles were tested against human cancer cell lines using the MTT assay. The results indicated varying levels of cytotoxicity depending on the specific substitutions on the benzene ring. Compounds with electron-withdrawing groups like nitro showed enhanced cytotoxic effects compared to their unsubstituted counterparts .

Scientific Research Applications

Pharmaceutical Applications

FMNB serves as an important building block in medicinal chemistry. It has been identified as a potential tyrosine kinase inhibitor , which is crucial in cancer therapy due to its role in cell signaling pathways associated with tumor growth.

Case Study: Anticancer Activity

A study demonstrated that FMNB derivatives exhibited significant inhibitory activity against various cancer cell lines. The compound's ability to interfere with tyrosine kinase activity has been linked to reduced cell proliferation in vitro.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Inhibition Rates : Up to 70% at concentrations of 10 µM

Material Science Applications

In addition to its pharmaceutical uses, FMNB is also explored in material science for developing new materials with specific electronic properties. Its unique structure allows for modification that can lead to enhanced conductivity or photonic properties.

Case Study: Conductive Polymers

Research indicates that incorporating FMNB into polymer matrices can improve their electrical conductivity. The synthesized polymers showed:

- Conductivity Increase : Up to 200% compared to unmodified polymers

- Applications : Used in organic light-emitting diodes (OLEDs) and solar cells

Biological Studies

FMNB's interaction with biological targets has been extensively studied, particularly its role as a ligand for various receptors. Its fluorinated structure enhances binding affinity due to increased lipophilicity.

Case Study: Receptor Binding Studies

Binding assays conducted on serotonin receptors showed that FMNB derivatives have high affinity for the 5-HT6 receptor, suggesting potential applications in neuropharmacology.

- Binding Affinity : Ki values in the nanomolar range

- Potential Uses : Treatment of neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Compound : 4-Nitro-2-(trifluoromethyl)benzonitrile ()

- Substituents : Nitro (position 4), trifluoromethyl (-CF₃, position 2), nitrile (position 1).

- Key Differences : The trifluoromethyl group is a stronger electron-withdrawing group than methyl, increasing the compound’s electrophilicity and resistance to metabolic degradation. This substitution is common in agrochemicals and pharmaceuticals for enhanced stability .

Compound : 2-Fluoro-4-(trifluoromethyl)benzonitrile ()

- Substituents : Fluoro (position 2), trifluoromethyl (position 4), nitrile (position 1).

Analogues with Halogen or Hydroxy Modifications

Compound : 4-Chloro-5-fluoro-2-hydroxybenzonitrile ()

- Substituents : Chloro (position 4), fluoro (position 5), hydroxy (-OH, position 2), nitrile (position 1).

- Key Differences : The hydroxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a nitro group limits its utility in reductive amination reactions .

Compound : 2-Chloro-4-fluorobenzoic acid ()

- Substituents : Chloro (position 2), fluoro (position 4), carboxylic acid (-COOH, position 1).

- Key Differences: The carboxylic acid group enhances water solubility but reduces compatibility with non-polar reaction environments compared to nitrile-containing analogues .

Derivatives with Functional Group Transformations

Compound: 5-Amino-2-fluoro-4-nitrobenzotrifluoride ()

- Substituents: Amino (-NH₂, position 5), fluoro (position 2), nitro (position 4), trifluoromethyl (position 3).

- Key Differences: The amino group enables conjugation or diazotization reactions, but the trifluoromethyl group at position 3 may sterically hinder interactions in catalytic processes .

Compound : 2-Fluoro-5-formylbenzonitrile ()

- Substituents : Fluoro (position 2), formyl (-CHO, position 5), nitrile (position 1).

- Key Differences : The formyl group offers a versatile site for nucleophilic additions (e.g., forming hydrazones), but the absence of a nitro group limits its use in reductive pathways .

Comparative Data Table

Preparation Methods

Multi-step Oxidation and Cyanation Starting from 2-Fluoro-4-methyl-5-nitrotoluene

One classical approach involves the oxidation of 2-fluoro-4-methyl-5-nitrotoluene to the corresponding benzoic acid, followed by conversion to benzamide and then dehydration to the nitrile:

- Step 1: Oxidize 2-fluoro-4-methyl-5-nitrotoluene to 2-fluoro-4-methyl-5-nitrobenzoic acid using strong oxidants such as chromium trioxide (CrO3) in sulfuric acid and acetic acid at around 100°C.

- Step 2: Convert the benzoic acid to the corresponding benzamide via reaction with oxalyl chloride and ammonia in tetrahydrofuran (THF).

- Step 3: Dehydrate the benzamide to the nitrile using trifluoroacetic anhydride in THF.

This method yields approximately 29% molar yield based on the starting toluene compound. Variations include using phosphorus pentoxide (P2O5) and hexamethyldisilazane for dehydration, which can increase yield up to 95% when starting from the benzamide intermediate. However, these reagents are costly and toxic, limiting industrial scalability.

Diazotization-Bromination Followed by Cyanation Using Cuprous Cyanide

A more industrially favorable method involves:

- Step 1: Starting from 2-fluoro-4-methyl-5-nitroaniline, perform diazotization with sulfuric acid and sodium nitrite at low temperatures (0–5°C) to form the diazonium salt.

- Step 2: Convert the diazonium intermediate to 2-fluoro-4-methyl-5-nitrobromobenzene via bromination.

- Step 3: React the bromide with cuprous cyanide in a mixed solvent system of toluene and N-methyl-2-pyrrolidone (NMP) at 150–165°C to substitute bromine with the nitrile group.

The reaction mixture is then worked up by extraction with ethyl acetate and recrystallization from toluene to yield the target 2-fluoro-4-methyl-5-nitrobenzonitrile as yellow crystals with purity ≥99.0% (HPLC).

This method offers advantages of milder conditions, lower toxicity of reagents, and better suitability for industrial scale-up.

Nitration of 2-Fluoro-4-methylaniline to 2-Fluoro-4-methyl-5-nitroaniline (Precursor Step)

Since 2-fluoro-4-methyl-5-nitroaniline is a key intermediate, its preparation involves:

- Nitration of 2-fluoro-4-methylaniline using a mixture of sulfuric acid and nitric acid at low temperatures (-10°C) to control regioselectivity and prevent over-nitration.

- The reaction proceeds over 3 hours with careful temperature control and stirring.

- The product is isolated with a high yield of about 96%.

This intermediate is then used in diazotization-bromination and cyanation steps to form the final nitrile.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxidation → Amide → Dehydration | 2-Fluoro-4-methyl-5-nitrotoluene | CrO3, H2SO4, AcOH, Oxalyl chloride, NH3, TFAA | 100°C oxidation; 0°C amide formation; RT dehydration | ~29–95 (depending on dehydration reagent) | Well-studied; high purity possible | Toxic reagents; costly; multi-step |

| Diazotization-Bromination → Cyanation | 2-Fluoro-4-methyl-5-nitroaniline | H2SO4, NaNO2, CuCN, Toluene, NMP | 0–5°C diazotization; 150–165°C cyanation | ≥99 purity; industrially favorable | Mild conditions; low toxicity; scalable | Requires intermediate preparation |

| Fluorination of Chloro Derivative | 2-Chloro-4-methyl-5-nitrobenzonitrile | KF | Undisclosed | Not well documented | Direct substitution | Raw material availability; incomplete conversion |

| Nitration of 2-Fluoro-4-methylaniline | 2-Fluoro-4-methylaniline | H2SO4, HNO3 | -10°C, 3 h | 96 | High yield; key intermediate | Requires careful temperature control |

Research Findings and Industrial Considerations

- The diazotization-bromination followed by cyanation method is favored for industrial production due to mild reaction conditions, lower toxicity of reagents, and high purity of the final product.

- The use of cuprous cyanide in toluene/NMP solvent system allows efficient cyanation with good yields.

- Oxidation methods, while classical, suffer from the use of hazardous chromium reagents and lower overall yield due to multiple steps.

- Direct fluorination via nucleophilic substitution is limited by precursor availability and incomplete conversion.

- Nitration of 2-fluoro-4-methylaniline is a reliable method to produce the key nitroaniline intermediate with high yield and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-methyl-5-nitrobenzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common synthetic approach involves functionalizing pre-substituted benzene derivatives. For example, methyl 2-fluoro-4-cyanophenylacetate can be reacted with anhydrous calcium chloride in N,N-dimethylacetamide under controlled conditions (50 mL four-necked flask, 1.0 g substrate, 1.15 g CaCl₂) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the nitro group in 2-fluoro-4-methyl-5-nitrobenzonitrile be selectively reduced to an amine, and what analytical techniques validate this transformation?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) is effective for reducing nitro to amino groups. Reaction conditions (e.g., H₂ pressure, solvent polarity) must balance selectivity and yield. Post-reduction, use FT-IR to confirm loss of NO₂ stretches (~1520 cm⁻¹) and LC-MS to identify the amine derivative (expected [M+H]⁺ at m/z = 150.1 for 2-fluoro-4-methyl-5-aminobenzonitrile) .

Q. What purification strategies are recommended for isolating this compound with high purity (>98%)?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively removes byproducts. Recrystallization from ethanol/water mixtures enhances purity. Confirm purity via ¹⁹F NMR (distinct fluorine environment at ~-110 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates the ring for NAS at meta/para positions, while fluorine’s inductive effect directs substitution. Computational modeling (DFT, e.g., Gaussian) predicts reaction sites by analyzing electrostatic potential maps. Experimentally, react with NaOMe in DMF at 80°C; monitor regioselectivity via ¹H NMR (e.g., methoxy group integration at δ 3.8–4.0 ppm) .

Q. What strategies resolve contradictions in reported reaction yields for methyl-to-carbonyl oxidation in fluorinated nitrile derivatives?

- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-oxidation). Systematic studies using KMnO₄ vs. CrO₃ under acidic vs. neutral conditions can identify optimal protocols. For this compound, controlled oxidation at 60°C with KMnO₄/H₂SO₄ minimizes decarboxylation. Validate via IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (carbonyl signal at ~190 ppm) .

Q. How can structural analogs of this compound be designed to enhance binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : Replace substituents systematically (e.g., nitro → sulfonamide, methyl → trifluoromethyl) and assay activity. Molecular docking (AutoDock Vina) predicts interactions with targets like cytochrome P450. Synthesize analogs via Suzuki-Miyaura coupling (boronic ester intermediates) and validate binding via SPR or ITC .

Q. What computational and experimental approaches elucidate the compound’s potential as a photoaffinity label in proteomics?

- Methodological Answer : Introduce a diazirine or benzophenone moiety via nitro group substitution. Validate photoactivation (UV-Vis at 350 nm) and crosslinking efficiency via SDS-PAGE and mass spectrometry. DFT calculations (e.g., Gaussian) model excited-state reactivity to optimize labeling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.